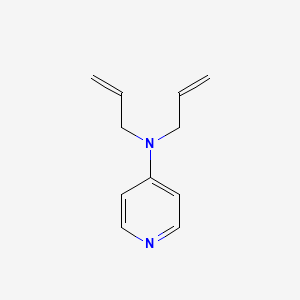

4-(Diallylamino)pyridine

Descripción

4-(Diallylamino)pyridine is a pyridine derivative featuring a tertiary amino group at the 4-position, substituted with two allyl (CH₂CH=CH₂) groups. Pyridine derivatives with amino substituents are widely studied for their nucleophilic catalytic activity, electronic properties, and applications in organic synthesis and medicinal chemistry .

Propiedades

Fórmula molecular |

C11H14N2 |

|---|---|

Peso molecular |

174.24 g/mol |

Nombre IUPAC |

N,N-bis(prop-2-enyl)pyridin-4-amine |

InChI |

InChI=1S/C11H14N2/c1-3-9-13(10-4-2)11-5-7-12-8-6-11/h3-8H,1-2,9-10H2 |

Clave InChI |

LPEBRLZPLFOWQC-UHFFFAOYSA-N |

SMILES canónico |

C=CCN(CC=C)C1=CC=NC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Structural and Electronic Properties

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectral Features (IR/NMR) | Applications |

|---|---|---|---|---|---|

| 4-(Diallylamino)pyridine* | -N(CH₂CH=CH₂)₂ | ~178.25† | N/A | N-H stretching (~3320–3479 cm⁻¹)‡ | Catalysis, polymer chemistry |

| 4-(Dimethylamino)pyridine (DMAP) | -N(CH₃)₂ | 122.17 | 108–112 | Aromatic C-H stretch (~3020 cm⁻¹)§ | Nucleophilic acylation catalyst |

| 4-(Diethylamino)pyridine | -N(CH₂CH₃)₂ | 150.22 | Liquid at RT¶ | δ ~1.1 (t, CH₃), 3.2 (q, CH₂) in ¹H NMR | Organic synthesis intermediates |

| 4-(2-Aminoethyl)pyridine | -NHCH₂CH₂NH₂ | 137.19 | N/A | Broad N-H peaks (IR), δ ~2.7 (CH₂)†† | Chelating agents, ligand design |

| 4-(1-Aminoethyl)pyridine | -NHCH(CH₃)₂ | 136.20 | 54.7–287‡‡ | ΔE = 6.08 eV (HOMO-LUMO gap)§§ | Bioactive compounds, materials |

*Theoretical values based on molecular formula C₁₁H₁₄N₂.

†Calculated from molecular formula.

‡Inferred from analogous compounds in .

§From DMAP analogs in .

¶Data from .

††From .

‡‡Melting points vary widely depending on substituents ().

§§Quantum chemical data from .

Reactivity and Catalytic Activity

- DMAP is renowned for its nucleophilic catalytic efficiency in acyl transfer reactions due to the electron-donating dimethylamino group, which enhances pyridine’s basicity and nucleophilicity .

- 4-(Diallylamino)pyridine is expected to exhibit reduced catalytic activity compared to DMAP due to the steric bulk of allyl groups, which may hinder substrate binding. However, the conjugated π-system of allyl substituents could stabilize transition states in certain reactions.

- 4-(Diethylamino)pyridine shows intermediate reactivity; its larger substituents reduce solubility in polar solvents but improve stability in nonpolar media .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.